molecular formula C32H64O2 B1602876 Isostearyl myristate CAS No. 72576-81-9

Isostearyl myristate

Cat. No. B1602876
CAS RN: 72576-81-9
M. Wt: 480.8 g/mol
InChI Key: VRBHTEGUHVNKEA-UHFFFAOYSA-N
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Description

Isostearyl Myristate is a substance with the molecular formula C32H64O2 . It is used in cosmetic formulations and acts as an emollient (makes the skin smooth and supple), binder (binds powdery and powdery cosmetic preparations), and skincare product . It contains the isostearyl alcohol as an alcoholic component .


Synthesis Analysis

The synthesis of Isostearyl Myristate-like substances, such as Isopropyl Myristate, involves the esterification process. In one study, the optimal conditions for the synthesis of Isopropyl Myristate were catalyzed by the immobilized KDN lipase in a solvent-free system . The reaction involved an immobilized enzyme, myristic acid, and isopropanol . Another study used Response Surface Methodology and MATLAB for process optimization .


Molecular Structure Analysis

Isostearyl Myristate has a molecular weight of 480.849 Da . It is a type of ester formed from isostearyl alcohol and myristic acid .


Chemical Reactions Analysis

Myristate esters, like Isostearyl Myristate, are readily hydrolyzed to the corresponding alcohols and acids, which are then further metabolized .


Physical And Chemical Properties Analysis

Isostearyl Myristate has a molecular formula of C32H64O2 and an average mass of 480.849 Da .

Scientific Research Applications

Application in Transdermal Drug Delivery

Isostearyl myristate (and related compounds like isopropyl myristate) have been extensively researched for their role in transdermal drug delivery systems. Studies show that isopropyl myristate can act as a penetration enhancer in pharmaceutical formulations, improving the release rate of drugs from transdermal patches. This effect is attributed to its ability to act as a plasticizer, affecting the mechanical properties of the pressure-sensitive adhesive used in these patches (Zhao et al., 2016). Additionally, isopropyl myristate has been used in microemulsion-based transdermal drug delivery systems for antihypertensive agents, showing potential in improving the solubility and bioavailability of poorly soluble drugs (Rao et al., 2015).

Role in Cosmetic Industry

In the cosmetic industry, isostearyl myristate and its derivatives are used as emollients. They are key components in many cosmetic items for their skin-softening properties. Research has shown that alternatives to isopropyl myristate, such as isopropyl ricinoleate, can provide better gloss and shine to the skin, suggesting the importance of exploring different esters for optimal cosmetic benefits (Pratap et al., 2021).

Impact on Skin Barrier Function

Studies have also investigated the impact of isopropyl myristate on skin barrier function. It's shown to have effects on the thermodynamical and structural behavior of skin models, providing insights into its mechanism of action at the molecular level in skin applications (Oliveira et al., 2017). This research is crucial for understanding how isostearyl myristate and related compounds interact with the skin, impacting formulations in dermatological and cosmetic products.

Synthesis and Environmental Impact

The synthesis of isopropyl myristate has been a subject of research, especially in the context of environmental concerns. Studies have explored greener, more sustainable methods of synthesizing these compounds, such as using enzymes or microwave-assisted techniques (Feng-lin, 2015). These advancements are significant in reducing the environmental impact of producing cosmetic and pharmaceutical ingredients.

Future Directions

The safety and efficacy of Isostearyl Myristate and similar substances continue to be a topic of research. Future directions may include further exploration of its potential uses in cosmetics and other industries .

properties

IUPAC Name

16-methylheptadecyl tetradecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H64O2/c1-4-5-6-7-8-9-13-17-20-23-26-29-32(33)34-30-27-24-21-18-15-12-10-11-14-16-19-22-25-28-31(2)3/h31H,4-30H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRBHTEGUHVNKEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC(=O)OCCCCCCCCCCCCCCCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H64O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401018692
Record name Isostearyl myristate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401018692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

480.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isostearyl myristate

CAS RN

72576-81-9
Record name Isostearyl myristate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072576819
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isostearyl myristate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401018692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ISOSTEARYL MYRISTATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H3VX9DDD0O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
31
Citations
MD Belsito, RA Hill, CD Klaassen, DC Liebler… - cir-safety.org
The CIR Expert Panel assessed the safety of 237 alkyl esters for use in cosmetics, concluding that these ingredients are safe in cosmetic formulations in the present practices of use and …
Number of citations: 2 www.cir-safety.org
MM Fiume, BA Heldreth, WF Bergfeld… - … journal of toxicology, 2015 - journals.sagepub.com
… Isostearyl myristate/72576-81-9 The ester of isostearyl alcohol and myristic acid. The mixture of esters obtained from the reaction of branched-chain stearyl alcohols with myristic acid. …
Number of citations: 27 journals.sagepub.com
MM Fiume, BA Heldreth, WF Bergfeld - brahston.com
The Cosmetic lngredient Review Expert Panel (Panel) assessed the safety of 237 alkyl esters for use in cosmetics. The alkyl esters included in this assessment have a variety of …
Number of citations: 2 brahston.com
M Bährle-Rapp, M Bährle-Rapp - Springer Lexikon Kosmetik und …, 2007 - Springer
I290 Isostearyl Erucate tel, Emolliens. Antistatikum, Haarkonditionierungs- mittel. ens, Hautpflegemittel. INCI. Antistatikum, H Page 1 I290 Isostearyl Erucate Isostearyl Erucate. INCI …
Number of citations: 0 link.springer.com
S oder Baum - 2020 - Springer
I | SpringerLink Skip to main content Advertisement SpringerLink Search Go to cart Search SpringerLink Search Book cover Springer Lexikon Kosmetik und Körperpflege pp 281–295…
Number of citations: 0 link.springer.com
I INCI, A Stoff - Springer
I 289 Imidazolidinyl Urea …iasis; …iase.[gr.] Wortendung weiblicher Substantive aus der Medizin zur Bezeich- nung eines Kran Page 1 I 289 Imidazolidinyl Urea I …iasis; …iase.[gr.] …
Number of citations: 2 link.springer.com
M Bährle-Rapp, M Bährle-Rapp - Springer Lexikon Kosmetik und …, 2007 - Springer
I290 Isostearyl Erucate tel, Emolliens. Antistatikum, Haarkonditionierungs- mittel. ens, Hautpflegemittel. INCI. Antistatikum, H Page 1 I290 Isostearyl Erucate Isostearyl Erucate. INCI. …
Number of citations: 0 link.springer.com
M Bährle-Rapp, M Bährle-Rapp - Springer Lexikon Kosmetik und …, 2007 - Springer
I290 Isostearyl Erucate tel, Emolliens. Antistatikum, Haarkonditionierungs- mittel. ens, Hautpflegemittel. INCI. Antistatikum, H Page 1 I290 Isostearyl Erucate Isostearyl Erucate. INCI. …
Number of citations: 0 link.springer.com
M Bährle-Rapp, M Bährle-Rapp - Springer Lexikon Kosmetik und …, 2007 - Springer
I290 Isostearyl Erucate tel, Emolliens. Antistatikum, Haarkonditionierungs- mittel. ens, Hautpflegemittel. INCI. Antistatikum, H Page 1 I290 Isostearyl Erucate Isostearyl Erucate. INCI. …
Number of citations: 0 link.springer.com
M Bährle-Rapp, M Bährle-Rapp - Springer Lexikon Kosmetik und …, 2007 - Springer
I290 Isostearyl Erucate tel, Emolliens. Antistatikum, Haarkonditionierungs- mittel. ens, Hautpflegemittel. INCI. Antistatikum, H Page 1 I290 Isostearyl Erucate Isostearyl Erucate. INCI. …
Number of citations: 0 link.springer.com

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